2-Amino-N,N,3-trimethyl-butanamide-d6
Description
Structural and Isotopic Characteristics
The molecular formula of this compound is C₇D₆H₁₀N₂O , with a molecular weight of 150.252 g/mol . Deuterium substitution occurs at six hydrogen positions, specifically on the two N-methyl groups, as evidenced by the SMILES notation [2H]C([2H])([2H])N(C(=O)C(N)C(C)C)C([2H])([2H])[2H] . The InChI identifier (InChI=1S/C7H16N2O/c1-5(2)6(8)7(10)9(3)4/h5-6H,8H2,1-4H3/i3D3,4D3) confirms deuteration at both methyl groups attached to the nitrogen atom .
Table 1: Comparative Molecular Properties
| Property | Non-Deuterated Form | Deuterated Form (d6) |
|---|---|---|
| Molecular Formula | C₇H₁₆N₂O | C₇D₆H₁₀N₂O |
| Molecular Weight (g/mol) | 144.21 | 150.252 |
| Key Isotopic Features | Protium (¹H) | Deuterium (²H) at N-methyl groups |
The C–D bonds in this compound exhibit shorter bond lengths and reduced vibrational frequencies compared to C–H bonds, altering its kinetic behavior in chemical reactions . These changes enhance metabolic stability through the kinetic isotope effect (KIE), where deuterium’s higher mass slows enzymatic cleavage .
Properties
Molecular Formula |
C₇H₁₀D₆N₂O |
|---|---|
Molecular Weight |
150.25 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-Amino-N,N,3-trimethyl-butanamide-d6 and its analogs:
Key Differences and Research Findings
Deuterium vs. Hydrogen Isotopes: The deuterated form (target compound) exhibits slower metabolic clearance compared to non-deuterated analogs like the hydrochloride salt (CAS 1257848-66-0) due to the kinetic isotope effect . This makes it valuable in tracer studies for drug metabolism.
Substituent Effects: Benzyl Derivatives: Compounds like (2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide (CAS 947383-62-2) show increased lipophilicity (MW 234.3) due to the benzyl group, enhancing membrane permeability but reducing aqueous solubility . Hydroxyl vs. Amino Groups: 2-Hydroxy-N,3,3-trimethylbutanamide (CAS 87919-98-0) lacks the amino group, reducing basicity and altering hydrogen-bonding capacity compared to the target compound .
Stereochemical Variations :
The (R)-configured analog (CAS 202825-94-3) demonstrates chiral specificity in receptor binding, a critical factor in enantioselective drug design .
Salt Forms :
Hydrochloride salts (e.g., CAS 1257848-66-0) improve solubility in polar solvents, whereas the deuterated form may exhibit altered crystallization behavior due to isotopic substitution .
Applications :
- Pharmaceutical Intermediates : The benzyl-substituted analogs (CAS 947383-62-2) serve as intermediates in synthesizing lipophilic drugs .
- Coordination Chemistry : Amidines (e.g., manganese complexes in ) highlight the role of similar amide derivatives in metal coordination, though the target compound’s amide group is less reactive than amidines .
Preparation Methods
Nitrile Intermediate Synthesis
The patent CN106220523A outlines a foundational approach for analogous non-deuterated amides, adaptable to deuterated systems:
-
Formation of 2-aminobutyronitrile :
-
Deuteration adaptation :
Hydrolysis to Amide
The nitrile intermediate undergoes alkaline hydrolysis:
-
Catalyst : Tetraethylammonium bromide (0.5–1 wt%) in NaOH (0.15–0.25 M).
-
Conditions : 0–10°C, 36 h reaction time.
Deuterated adaptation :
-
Use D₂O as solvent to prevent protium back-exchange.
-
Sodium deuteroxide (NaOD) ensures O-deuteration during hydrolysis.
Catalytic H/D Exchange for Late-Stage Deuteration
Post-synthetic deuteration via transition-metal catalysts offers modular isotope incorporation:
Iridium-Catalyzed H/D Exchange
Rhodium-Mediated Methyl Group Labeling
N,N,3-Trimethylation Strategies
Reductive Amination with Deuterated Methylating Agents
Eschweiler-Clarke Reaction Adaptation
-
Reactants : Deuterated formaldehyde (DCO₂D) and formic acid-d₂ (DCO₂D).
-
Mechanism : Reductive amination of primary amines to tertiary amines.
Purification and Characterization
Isolation Techniques
Analytical Validation
| Parameter | Method | Specification |
|---|---|---|
| Isotopic enrichment | MS (ESI+) | ≥99% D at six positions |
| Purity | HPLC (C18) | ≥98% (210 nm) |
| Structural confirmation | ¹H/¹³C NMR, IR | Absence of protium in methyl regions |
Industrial-Scale Considerations
Q & A
Q. What are the key considerations for synthesizing 2-Amino-N,N,3-trimethyl-butanamide-d6, and how does its deuterium labeling affect reaction conditions?
Synthesis typically involves reductive amination or condensation reactions using deuterated precursors (e.g., D6-dimethylamine or deuterated solvents). The deuterium labeling introduces isotopic effects, requiring precise control of reaction kinetics and purification steps (e.g., column chromatography with deuterated eluents) to minimize proton exchange . Kinetic isotope effects (KIEs) must be accounted for in reaction optimization, as deuterium can slow reaction rates compared to non-deuterated analogs.
Q. How can researchers verify the purity and isotopic enrichment of this compound?
Use a combination of:
- Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm molecular weight (deuterium increases mass by ~6 Da) and detect isotopic peaks.
- Nuclear Magnetic Resonance (NMR) : Deuterium reduces proton signals in adjacent groups (e.g., methyl or amino protons), aiding structural validation. Compare spectra with non-deuterated analogs to identify isotopic shifts .
- Isotopic Ratio Analysis via isotope-ratio mass spectrometry (IRMS) to quantify D/H ratios, ensuring ≥98% deuterium enrichment .
Q. What are the primary applications of this compound in metabolic studies?
Its deuterium labeling enables tracking of metabolic pathways using techniques like stable isotope-resolved metabolomics (SIRM) . Researchers administer the compound to model organisms, then analyze tissue extracts via LC-MS or NMR to map deuterium incorporation into downstream metabolites (e.g., acetyl-CoA derivatives). This reveals flux rates in pathways like the TCA cycle or lipid metabolism .
Advanced Research Questions
Q. How can contradictory data arise in studies using this compound, and how should researchers address them?
Contradictions often stem from:
- Isotopic Exchange : Deuterium may exchange with protons in aqueous environments, altering metabolic labeling patterns. Mitigate this by using deuterium oxide (D2O)-free buffers and validating stability under experimental conditions .
- Matrix Effects in LC-MS : Co-eluting metabolites can suppress ionization. Use internal standards (e.g., ¹³C-labeled analogs) and optimize chromatographic separation .
- Biological Variability : Differences in enzyme kinetics across tissues/species may affect deuterium retention. Conduct pilot studies to establish baseline variability .
Q. What experimental designs are optimal for studying enzyme interactions with this compound?
Use isotope-edited NMR or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to monitor binding dynamics. For example:
- Incubate the compound with purified enzymes (e.g., cytochrome P450 isoforms) and track deuterium retention at active sites.
- Combine with kinetic assays (e.g., stopped-flow spectroscopy) to correlate deuterium labeling with catalytic turnover rates .
Q. How does this compound compare to structurally similar deuterated compounds in metabolic tracing?
Key comparisons include:
The branched methyl group in this compound enhances membrane permeability, making it superior for intracellular metabolite tracing .
Q. What strategies resolve spectral overlaps in NMR analysis of deuterated metabolites derived from this compound?
- Apply 2D NMR techniques (e.g., HSQC, TOCSY) to separate overlapping signals.
- Use selective deuteration : Synthesize analogs with deuterium at specific positions (e.g., methyl vs. amino groups) to simplify spectra .
- Pair with computational tools (e.g., ACD/Labs or MestReNova) to predict and assign deuterium-induced shifts .
Methodological Notes
- Stability Testing : Store the compound at -20°C in anhydrous DMSO or deuterated chloroform to prevent deuterium loss. Validate stability via periodic LC-MS checks .
- Ethical Handling : Deuterated compounds require specialized waste disposal due to environmental persistence. Collaborate with certified waste management services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
